N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
Description
N-(4-(2-(Methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a bifunctional thiazole derivative characterized by two distinct thiazole moieties. The first thiazole ring (at position 4) is substituted with a 2-(methylamino)-2-oxoethyl group, while the second thiazole (at position 2) features a phenylamino substituent and a carboxamide group.
Properties
IUPAC Name |
2-anilino-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S2/c1-17-13(22)7-11-8-24-16(19-11)21-14(23)12-9-25-15(20-12)18-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,17,22)(H,18,20)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQDHEXECCGTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole and benzamide classes. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of this compound is C16H14N4O3S2, with a molecular weight of approximately 366.43 g/mol. The compound features a thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects, and a benzamide moiety known for its pharmacological actions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3S2 |
| Molecular Weight | 366.43 g/mol |
| CAS Number | [To be assigned] |
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In studies involving various thiazole compounds, it was found that modifications in the thiazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups exhibited improved potency against E. faecalis and C. albicans .
Antitumor Activity
The thiazole ring has been implicated in anticancer activity. A structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring significantly affect cytotoxicity against cancer cell lines. For example, compounds with methyl groups at specific positions on the phenyl ring showed enhanced activity, with IC50 values lower than established chemotherapeutic agents like doxorubicin .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Modulation : The compound may interact with various enzymes involved in metabolic pathways.
- Receptor Interaction : It could also modulate receptor activities, influencing cellular signaling pathways.
Experimental validation through biochemical assays is necessary to elucidate its precise mechanisms.
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiazole derivatives similar to our compound, demonstrating that modifications led to significant reductions in cell viability across multiple cancer cell lines. The most potent derivative showed an IC50 value of 1.98 µg/mL against A-431 cells .
- Antimicrobial Screening : Another study tested related thiazole compounds against various pathogens. The results indicated that certain structural modifications enhanced activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit promising antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings :
- Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values ranging from 0.06 to 1.88 mg/mL, indicating strong antibacterial activity.
- Mechanism of Action : The thiazole component is believed to enhance the compound's efficacy by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
The anticancer potential of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide has been explored through various in vitro studies.
Case Studies :
- MCF7 Cell Line : The compound demonstrated significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma cells, with effective concentrations identified through Sulforhodamine B (SRB) assays .
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Anticancer Screening | d6, d7 | Cytotoxicity | Effective against MCF7 cells |
Antiparasitic Activity
The compound has shown potential as an antiparasitic agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.
Research Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole and Thiazolidinone Families
The compound shares structural motifs with several synthesized thiazole and thiazolidinone derivatives. Key comparisons include:
Key Observations :
- Substituent Effects on Yield: Thiazolidinone derivatives () exhibit higher yields (53–90%) compared to complex thiazole-carboxamide hybrids (e.g., 7–69% in ), likely due to steric hindrance in the latter .
- Thermal Stability : Melting points vary widely (147–207°C), with halogenated aryl groups (e.g., 4-chlorophenyl in ) increasing thermal stability .
- Bioactivity Trends : Thiazoles with extended aromatic systems (e.g., benzamido or trimethoxybenzamido groups) are prioritized for kinase-targeted drug discovery .
Functional Group Analysis
- Methylamino-oxoethyl Side Chain: This group is critical for hydrogen bonding and solubility. Analogues with bulkier substituents (e.g., cyclopropanecarboxamide in ) may reduce metabolic clearance .
- Phenylamino Thiazole: The phenylamino group enhances π-π stacking interactions in target binding, as seen in kinase inhibitors like imatinib .
- Carboxamide Linkage : This moiety improves water solubility and bioavailability compared to ester or thioether derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide?
The compound is synthesized via multi-step organic reactions, including amide bond formation using coupling agents like EDCI/HOBt. Key steps involve refluxing reactants in solvents such as dichloromethane or acetonitrile, followed by purification via column chromatography. For example, EDCI/HOBt-mediated coupling achieved 98.7% yield in analogous thiazole carboxamides. Structural confirmation is performed using NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Essential techniques include:
- 1H/13C NMR : To confirm proton environments (e.g., δ 8.98 ppm for aromatic protons) and carbon frameworks.
- Mass spectrometry (ESI-MS) : For molecular weight verification (e.g., m/z 373.1 [M + H]+).
- HPLC : To assess purity (≥98%) and monitor reaction progress.
- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What initial biological screening assays are appropriate for evaluating this compound’s therapeutic potential?
Begin with in vitro assays :
- Kinase inhibition : Test against targets like EGFR or VEGFR using fluorescence-based assays.
- Cytotoxicity (MTT assay) : Screen cancer cell lines (e.g., MCF-7, HeLa).
- Protein binding : Surface plasmon resonance (SPR) quantifies binding affinities. Thiazole derivatives often exhibit activity in these assays due to their heterocyclic pharmacophores .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for analogous thiazole carboxamides?
Discrepancies may arise from:
- Catalyst choice : EDCI/HOBt vs. AlCl3-mediated reactions yield differences due to coupling efficiency.
- Solvent systems : Polar aprotic solvents (DMF) vs. acetonitrile affect reaction kinetics.
- Purification methods : Column chromatography vs. recrystallization impact purity. Optimize conditions by systematically varying molar ratios (1:1 to 1:1.2) and reaction times (12–24 hrs) .
Q. What strategies are recommended for enhancing the compound’s solubility and bioavailability in preclinical studies?
- Structural modifications : Introduce polar groups (e.g., sulfonamides) or use prodrug approaches (e.g., ester prodrugs).
- Formulation : Co-solvents (PEG-400) or nanoformulation (liposomes) improve aqueous solubility.
- Salt formation : Hydrochloride salts enhance dissolution rates. These strategies are validated in studies on similar thiazole derivatives .
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to active sites (e.g., ATP-binding pockets).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories.
- QSAR models : Correlate substituent effects (e.g., methylamino groups) with activity. These methods guide lead optimization by prioritizing derivatives with predicted high affinity .
Q. What are the challenges in resolving stereochemical outcomes during synthesis, and how can they be mitigated?
- Racemization risk : Occurs during amide coupling; mitigate using low-temperature conditions or chiral auxiliaries.
- Chiral resolution : Employ chiral HPLC or supercritical fluid chromatography (SFC) for enantiomer separation.
- Asymmetric catalysis : Use catalysts like (S)-proline to induce stereoselectivity. Studies on peptidomimetic thiazoles demonstrate these approaches .
Data Contradiction Analysis
- Yield variability : EDCI/HOBt couplings () report >95% yields, while AlCl3-mediated reactions () show lower yields (64–70%). This highlights the need for catalyst optimization.
- Biological activity : Some thiazoles show anti-cancer activity (), while others target antimicrobial pathways (). Context-dependent target specificity must be explored via target profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
